molecular formula C12H17NO2 B13407414 (1S,2R)-N-Acetyl Ephedrine

(1S,2R)-N-Acetyl Ephedrine

Cat. No.: B13407414
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-PKEIRNPWSA-N
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Description

(1S,2R)-N-Acetyl Ephedrine is a chiral compound derived from ephedrine, an alkaloid commonly found in plants of the Ephedra genus. This compound is known for its stimulant properties and has been used in various medicinal applications. The stereochemistry of this compound plays a crucial role in its pharmacological activity, making it a subject of interest in both pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N-Acetyl Ephedrine typically involves the acetylation of (1S,2R)-ephedrine. One common method is to react (1S,2R)-ephedrine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N-Acetyl Ephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ephedrine derivatives, which can have different pharmacological properties. For example, oxidation can yield (1S,2R)-N-acetyl norephedrine, while reduction can produce (1S,2R)-N-methyl ephedrine .

Scientific Research Applications

(1S,2R)-N-Acetyl Ephedrine has a wide range of applications in scientific research:

Mechanism of Action

(1S,2R)-N-Acetyl Ephedrine exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that activates adrenergic receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s molecular targets include alpha and beta-adrenergic receptors, and its pathways involve the activation of the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: The parent compound, known for its stimulant and bronchodilator effects.

    Pseudoephedrine: A stereoisomer of ephedrine, commonly used as a decongestant.

    Norephedrine: A metabolite of ephedrine with similar pharmacological properties.

    Methylephedrine: A derivative with enhanced stimulant effects

Uniqueness

(1S,2R)-N-Acetyl Ephedrine is unique due to its specific stereochemistry, which influences its interaction with biological targets. This makes it more selective in its action compared to other ephedrine derivatives. Its acetyl group also provides additional stability and modifies its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1

InChI Key

ZZGMTCKULVMTDB-PKEIRNPWSA-N

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C

Origin of Product

United States

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